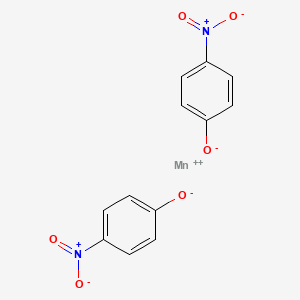
p-Nitrophenol manganese(II) salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Nitrophenol manganese(II) salt: is a chemical compound that combines p-nitrophenol with manganese(II) ions p-Nitrophenol is a nitroaromatic compound known for its use in various industrial applications, while manganese(II) ions are essential for numerous biological and chemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of p-nitrophenol manganese(II) salt typically involves the reaction of p-nitrophenol with a manganese(II) salt, such as manganese(II) acetate or manganese(II) chloride. The reaction is usually carried out in an aqueous medium under controlled conditions. For example, an aqueous solution of manganese(II) acetate tetrahydrate can be mixed with p-nitrophenol, and the reaction mixture is incubated at room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: p-Nitrophenol manganese(II) salt can undergo various chemical reactions, including:
Oxidation: The manganese(II) ions can be oxidized to higher oxidation states, such as manganese(III) or manganese(IV), under appropriate conditions.
Reduction: p-Nitrophenol can be reduced to p-aminophenol in the presence of reducing agents such as sodium borohydride.
Substitution: The nitro group in p-nitrophenol can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Sodium borohydride or hydrazine can be used as reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Higher oxidation states of manganese, such as manganese(III) or manganese(IV) compounds.
Reduction: p-Aminophenol.
Substitution: Various substituted nitrophenol derivatives.
Scientific Research Applications
Chemistry: p-Nitrophenol manganese(II) salt is used in the synthesis of manganese oxide nanoparticles, which have applications in catalysis, electrochemical sensing, and environmental remediation .
Biology: The compound can be used in studies related to the biological activity of manganese ions and their role in enzymatic processes.
Medicine: Manganese-based compounds, including this compound, are being explored for their potential use as adjuvants in vaccines and as therapeutic agents .
Industry: The compound is used in the production of various industrial products, including dyes, pesticides, and pharmaceuticals .
Mechanism of Action
The mechanism of action of p-nitrophenol manganese(II) salt involves the interaction of manganese(II) ions with biological molecules and chemical substrates. Manganese(II) ions can act as cofactors for various enzymes, facilitating catalytic reactions. In the case of p-nitrophenol, the compound can undergo reduction to p-aminophenol, which has lower toxicity and different chemical properties .
Comparison with Similar Compounds
- p-Nitrophenol copper(II) salt
- p-Nitrophenol zinc(II) salt
- p-Nitrophenol iron(II) salt
Comparison:
- p-Nitrophenol manganese(II) salt is unique due to the specific properties of manganese(II) ions, which can participate in redox reactions and act as enzyme cofactors. This distinguishes it from similar compounds with other metal ions, such as copper(II), zinc(II), or iron(II), which have different redox potentials and biological activities .
Properties
CAS No. |
64070-86-6 |
|---|---|
Molecular Formula |
C12H8MnN2O6 |
Molecular Weight |
331.14 g/mol |
IUPAC Name |
manganese(2+);4-nitrophenolate |
InChI |
InChI=1S/2C6H5NO3.Mn/c2*8-6-3-1-5(2-4-6)7(9)10;/h2*1-4,8H;/q;;+2/p-2 |
InChI Key |
VDFCCLGAZFRJFE-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])[O-].C1=CC(=CC=C1[N+](=O)[O-])[O-].[Mn+2] |
Related CAS |
100-02-7 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















